molecular formula C7H10F2O2 B3417218 2-Cyclopentyl-2,2-difluoroacetic acid CAS No. 1027513-89-8

2-Cyclopentyl-2,2-difluoroacetic acid

Cat. No.: B3417218
CAS No.: 1027513-89-8
M. Wt: 164.15 g/mol
InChI Key: NIQKZPMQKFUNPD-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2,2-difluoroacetic acid is a fluorinated organic compound with the molecular formula C₇H₁₀F₂O₂ and a molecular weight of 164.15 g/mol This compound is characterized by the presence of a cyclopentyl group and two fluorine atoms attached to the acetic acid moiety

Preparation Methods

The synthesis of 2-Cyclopentyl-2,2-difluoroacetic acid can be achieved through several methods. One common approach involves the difluoromethylation of cyclopentylacetic acid derivatives. This process typically employs difluoromethylation reagents such as ethyl bromodifluoroacetate under specific reaction conditions . The reaction proceeds through the formation of a difluoromethylated intermediate, which is subsequently hydrolyzed and decarboxylated to yield the desired product.

Chemical Reactions Analysis

2-Cyclopentyl-2,2-difluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Cross-Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with other organic molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: It is utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with biological macromolecules. This compound can act as a hydrogen-bond donor, influencing the binding affinity and activity of enzymes and receptors . The exact pathways and targets depend on the specific application and context in which it is used.

Comparison with Similar Compounds

2-Cyclopentyl-2,2-difluoroacetic acid can be compared with other similar compounds, such as:

    Difluoroacetic acid: A simpler analog with two fluorine atoms attached to the acetic acid moiety.

    Ethyl bromodifluoroacetate: A difluoromethylation reagent used in the synthesis of various fluorinated compounds.

    2,2-Difluoropropionic acid: Another fluorinated carboxylic acid with similar properties.

The uniqueness of this compound lies in its cyclopentyl group, which imparts distinct steric and electronic properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-cyclopentyl-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-7(9,6(10)11)5-3-1-2-4-5/h5H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQKZPMQKFUNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027513-89-8
Record name 2-cyclopentyl-2,2-difluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopentyl-2,2-difluoroacetic acid
Reactant of Route 2
2-Cyclopentyl-2,2-difluoroacetic acid
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2-Cyclopentyl-2,2-difluoroacetic acid
Reactant of Route 4
2-Cyclopentyl-2,2-difluoroacetic acid
Reactant of Route 5
2-Cyclopentyl-2,2-difluoroacetic acid
Reactant of Route 6
2-Cyclopentyl-2,2-difluoroacetic acid

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